molecular formula C50H63N9O7S2 B605596 ARV-771 CAS No. 1949837-12-0

ARV-771

Cat. No. B605596
M. Wt: 966.23
InChI Key: HJGNHEQIOZDQRW-VZRXUJQISA-N
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Description

ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .


Synthesis Analysis

ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .


Molecular Structure Analysis

The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .


Chemical Reactions Analysis

PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .


Physical And Chemical Properties Analysis

ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Scientific Research Applications

  • Treatment of Hepatocellular Carcinoma (HCC)

    ARV-771 has shown promise in the treatment of HCC. It works by suppressing cell viability and colony formation in HCC cells through arresting cell cycle progression and triggering apoptosis. This effect is achieved through the downregulation of non-proteasomal deubiquitinases, which are critical in the development of cancers. Additionally, it is noted that ARV-771 can inhibit HCC progression in vivo and has synergistic effects when combined with sorafenib, a Raf inhibitor used in liver cancer therapy (Deng et al., 2022).

  • Therapy for Castration-Resistant Prostate Cancer

    In the context of castration-resistant prostate cancer (CRPC), ARV-771 has demonstrated significant potential. As a small-molecule pan-BET degrader, it effectively suppresses both androgen receptor (AR) signaling and AR levels, leading to tumor regression in a CRPC mouse xenograft model. This research suggests that ARV-771, through its action on BET proteins, could represent a substantial therapeutic advance in the treatment of CRPC (Raina et al., 2016).

Safety And Hazards

ARV-771 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arv-771

Citations

For This Compound
441
Citations
K Raina, J Lu, Y Qian, M Altieri… - Proceedings of the …, 2016 - National Acad Sciences
… Next, we ensured loss of BET function with ARV-771 by … that the remarkable potency of ARV-771 is most likely caused by … and proteasome dependence of ARV-771 activity by blocking it …
Number of citations: 678 www.pnas.org
Y Deng, C Yu, L Chen, X Zhang, Q Lei, Q Liu… - Frontiers in …, 2022 - frontiersin.org
… ARV-771, a previously reported PROTAC compound designed for bromodomain and extra-terminal domain (BET) proteins, in HCC. We show that ARV-771 … reveal that ARV-771 …
Number of citations: 6 www.frontiersin.org
KN Bhalla - azd9291inhibitor.com
Transformation of post-myeloproliferative neoplasms into secondary (s) AML exhibit poor clinical outcome. In addition to increased JAK-STAT and PI3K-AKT signaling, post-MPN sAML …
Number of citations: 0 azd9291inhibitor.com
J Chen, M Qiu, F Ma, L Yang, Z Glass, Q Xu - Journal of Controlled Release, 2021 - Elsevier
… The encapsulation efficiency of ARV-771 and pre-fused ARV-771 were measured using … with free ARV-771 or VHL pre-fused ARV-771 for different time periods. For free ARV-771, there …
Number of citations: 17 www.sciencedirect.com
DT Saenz, W Fiskus, K Raina, T Manshouri, K Coleman… - Blood, 2016 - Elsevier
… ARV-771 (Arvinas Inc.), which degrade BETPs (including BRD4), with the BETi OTX015, against cultured and PD CD34+ sAML cells. ARV-825 and ARV-771 … -825 and ARV-771 were …
Number of citations: 1 www.sciencedirect.com
W Du - Contemporary Accounts in Drug Discovery and …, 2022 - Wiley Online Library
Proteins have long been the therapeutic targets for drug discovery and development. Most current drugs function by binding to the target proteins and inhibit or promote the proteins' …
Number of citations: 0 onlinelibrary.wiley.com
DT Saenz, W Fiskus, T Manshouri, DN Saenz, R Soldi… - Blood, 2018 - Elsevier
… that co-treatment with ARV-771 and BC2059 exerted synergistic in … Co-treatment with ARV-771 and BC2059 was also … vehicle control, in vivo treatment with ARV-771 (30 mg/kg SQ daily …
Number of citations: 2 www.sciencedirect.com
B Sun, W Fiskus, K Raina, Y Qian, A Crew, DT Saenz… - Blood, 2017 - Elsevier
… -825, and its pharmacologically superior version ARV-771, that … Notably, co-treatment with BETP-PROTAC ARV-771 and … in immune-depleted NSG mice with ARV-771 (30 mg/kg SQ …
Number of citations: 2 www.sciencedirect.com
B Sun, W Fiskus, Y Qian, K Rajapakshe, K Raina… - Leukemia, 2018 - nature.com
… At equimolar concentrations ARV-825 and ARV-771 were more potent than the BETi OTX015 … Notably, compared with treatment with OTX015, the BET-PROTAC ARV-771 dramatically …
Number of citations: 149 www.nature.com
B Sun, W Fiskus, L Zhang, K Raina, K Coleman… - Blood, 2016 - Elsevier
… ARV-825 and ARV-771 recruit and utilize the E3 ubiquitin … nM) ARV-825 and ARV-771 were significantly more potent than … As compared to treatment with OTX015, ARV-771 treatment …
Number of citations: 2 www.sciencedirect.com

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